N-(4-bromophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide hydrochloride, also known as SMANT, is a chemical compound classified as a small molecule and falls under the category of organic compounds known as 1-benzoylpiperidines. This compound is notable for its role as a Hedgehog pathway antagonist, specifically targeting the Smoothened receptor, which is involved in various signaling pathways related to cancer and developmental processes . The compound's systematic name reflects its complex structure, featuring a bromophenyl group and a piperidine moiety.
The synthesis of N-(4-bromophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide hydrochloride involves several key steps. The general approach includes:
Technical details regarding specific reagents and conditions used for each step can vary based on the desired yield and purity of the final product .
The molecular structure of N-(4-bromophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide hydrochloride can be described by its chemical formula .
This structure features a piperidine ring connected to a brominated phenyl group and an amide functional group, which contributes to its biological activity.
N-(4-bromophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide hydrochloride can participate in various chemical reactions due to its functional groups:
Technical details regarding these reactions depend on specific reactants and conditions employed in laboratory settings .
The mechanism of action of N-(4-bromophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide hydrochloride primarily involves its role as an antagonist of the Hedgehog signaling pathway. This pathway is crucial for regulating gene expression during embryonic development and is implicated in various cancers when aberrantly activated.
These properties suggest that while N-(4-bromophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide hydrochloride is relatively lipophilic, it also possesses polar characteristics that may influence its bioavailability and interaction with biological targets .
N-(4-bromophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide hydrochloride has significant applications in scientific research:
N-(4-Bromophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide hydrochloride (CAS: 1177600-74-6) is a synthetic small molecule with the systematic IUPAC name reflecting its brominated aromatic head, propanamide linker, and dimethyl-substituted piperidine tail. Its molecular formula is C₁₆H₂₄BrClN₂O, yielding a molecular weight of 375.73 g/mol [1] [4] [6]. The hydrochloride salt form enhances solubility, as evidenced by its aqueous solubility of 1 mg/mL when warmed [6]. Key identifiers include:
Table 1: Chemical Identifiers and Properties
Property | Value | Source |
---|---|---|
CAS Registry Number | 1177600-74-6 | [1] [4] |
MDL Number | MFCD06620515 | [4] |
SMILES | BrC1=CC=C(NC(CCN2CC(C)CC(C)C2)=O)C=C1.Cl | [1] |
InChI Key | XQESCHFXROUCOQ-UHFFFAOYSA-N | [6] |
Purity Specification | ≥95% (HPLC-confirmed) | [4] [6] |
Storage Conditions | 2–8°C (desiccated, inert atmosphere) | [1] [6] |
Structurally, it combines a 4-bromoaniline moiety linked via an amide bond to a propyl chain terminating in a 3,5-dimethylpiperidine group, protonated at the piperidine nitrogen as a hydrochloride salt. This configuration is critical for target engagement within the Hedgehog (Hh) pathway [6].
This compound (designated SMANT hydrochloride in pharmacological studies) emerged during medicinal chemistry efforts to develop non-canonical Smoothened (Smo) antagonists. Patents from the early 2010s describe analogs targeting oncogenic pathways, positioning it among derivatives designed to overcome limitations of earlier Hh inhibitors like vismodegib [9]. Its synthesis leveraged scaffold-hopping strategies, modifying triazole-based cores to piperidine systems to improve physicochemical properties and target selectivity [9]. Unlike compounds in patents focusing on inflammatory diseases (e.g., WO2015031295A1 [10]), SMANT was optimized explicitly for Hedgehog pathway disruption, with its discovery coinciding with intensified research into sarcomas and resistant carcinomas [3] [6].
SMANT hydrochloride is a potent, cell-permeable antagonist of the Smoothened (Smo) receptor, a critical transducer in the Hedgehog pathway. This pathway, involving ligands like Sonic Hedgehog (Shh), regulates embryonic development and tissue homeostasis. Dysregulation drives malignancies such as basal cell carcinoma, medulloblastoma, and sarcomas [3] [8]. Key mechanistic distinctions set SMANT apart:
Table 2: Biological Significance of SMANT in Hedgehog Pathway Research
Research Context | Key Findings Supported by SMANT Studies | Reference |
---|---|---|
Smo Antagonism | Binds alternative site; effective against resistant Smo mutants | [6] |
Sarcoma Biology | Suppresses Gli1 in Ewing sarcoma and chondrosarcoma models | [3] |
Pathway Crosstalk | Modulates cAMP/PKA signaling dynamics at primary cilia | [8] |
Resistance Mechanisms | Provides tool to study Smo-independent Gli activation | [3] [8] |
Its role extends beyond direct tumor suppression: SMANT is a chemical probe elucidating Hh signal transduction mechanisms, including ciliary trafficking of Smo and Gli processing [8]. This positions it as both a therapeutic candidate and a fundamental research tool in oncology and developmental biology.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: